molecular formula C9H17NO2 B033826 Ethyl 4-methylpiperidine-4-carboxylate CAS No. 103039-88-9

Ethyl 4-methylpiperidine-4-carboxylate

Cat. No. B033826
CAS RN: 103039-88-9
M. Wt: 171.24 g/mol
InChI Key: YWXSWDQLJWHKMW-UHFFFAOYSA-N
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Description

Ethyl 4-methylpiperidine-4-carboxylate is a compound that belongs to the class of organic compounds known as piperidinecarboxylic acids . These are compounds containing a piperidine ring which bears a carboxylic acid group . It is present in more than twenty classes of pharmaceuticals .


Synthesis Analysis

An efficient and convenient method for the synthesis of 4-differently substituted-4-aminopiperidine derivatives was described, employing isonipecotate as a starting material and Curtius rearrangement as a key step .


Molecular Structure Analysis

The molecular formula of Ethyl 4-methylpiperidine-4-carboxylate is C9H17NO2 . The InChI code is 1S/C9H17NO2/c1-3-12-8(11)9(2)4-6-10-7-5-9/h10H,3-7H2,1-2H3 . The molecular weight is 171.24 g/mol .


Chemical Reactions Analysis

During a long process (>2 h), the initially formed trans-isomer converts into a more stable cis-form . Therefore, a two-hour reaction was optimal for obtaining trans-piperidinones with a diastereomeric ratio up to 3:1 .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 4-methylpiperidine-4-carboxylate include a molecular weight of 171.24 g/mol , XLogP3-AA of 0.9 , Hydrogen Bond Donor Count of 1 , Hydrogen Bond Acceptor Count of 3 , Rotatable Bond Count of 3 , Exact Mass of 171.125928785 g/mol , Monoisotopic Mass of 171.125928785 g/mol , Topological Polar Surface Area of 38.3 Ų , and Heavy Atom Count of 12 .

Scientific Research Applications

Medicinal Chemistry: Synthesis of Therapeutic Agents

Ethyl 4-methylpiperidine-4-carboxylate serves as a key intermediate in the synthesis of various therapeutic agents. Its piperidine ring is a common motif in many pharmaceuticals, and modifications to this core structure can lead to compounds with significant biological activity . For instance, it has been used in the development of dipeptidyl peptidase-4 inhibitors, which are important in the treatment of type 2 diabetes .

Organic Synthesis: Building Blocks for Complex Molecules

In organic synthesis, this compound is utilized as a building block for more complex molecular structures. It’s particularly valuable in multicomponent reactions where it can be incorporated into diverse scaffolds, contributing to the synthesis of piperazine-based CCR5 antagonists, which are explored for their potential use in HIV treatment .

Pharmaceutical Research: Drug Discovery and Development

Within pharmaceutical research, Ethyl 4-methylpiperidine-4-carboxylate is explored for its role in the discovery and evaluation of new drugs. It’s part of the synthesis pathways for compounds tested against socially significant diseases, providing a platform for the development of novel medications .

Biochemistry: Chiral Optimization

The compound’s chiral properties are of interest in biochemistry, where enantiomerically pure substances are crucial. It can be used as a starting point for chiral optimization, which is essential in creating substances with desired biological activities .

Material Science: Heterocyclic Building Blocks

In material science, Ethyl 4-methylpiperidine-4-carboxylate is recognized as a heterocyclic building block. Its incorporation into materials can impart unique physical and chemical properties, potentially leading to the development of new materials with specialized functions .

Industrial Applications: Synthesis of Antitubercular Agents

Industrially, it finds application in the synthesis of antitubercular agents. The fight against tuberculosis requires the continuous development of effective drugs, and this compound provides a starting point for such syntheses .

Enzyme Inhibition: Targeting Enoyl-ACP Reductase

Ethyl 4-methylpiperidine-4-carboxylate derivatives are investigated for their potential as enzyme inhibitors, specifically targeting enoyl-ACP reductase. This enzyme is crucial in the fatty acid synthesis pathway of bacteria, making it a target for antibacterial drug development .

Neuropharmacology: GABAA Receptor Agonists

In neuropharmacology, derivatives of Ethyl 4-methylpiperidine-4-carboxylate are studied for their potential as GABAA receptor agonists. These receptors play a key role in the central nervous system, and agonists can have therapeutic applications in disorders such as anxiety and epilepsy .

Safety And Hazards

The safety and hazards associated with Ethyl 4-methylpiperidine-4-carboxylate include Hazard Statements H302-H315-H319-H332-H335 and Precautionary statements P280-P305+P351+P338-P310 .

properties

IUPAC Name

ethyl 4-methylpiperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-3-12-8(11)9(2)4-6-10-7-5-9/h10H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWXSWDQLJWHKMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCNCC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90598365
Record name Ethyl 4-methylpiperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90598365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-methylpiperidine-4-carboxylate

CAS RN

103039-88-9
Record name Ethyl 4-methylpiperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90598365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of hydrochloric acid (12N, 12.5 mL) in dioxane (25 mL) is added to 4-methyl piperidine-1,4-dicarboxylic acid-1-tert-butyl ester-4-ethyl ester (7.5 g, 0.028 mol) and stirred at room temperature for 1 hr. The reaction mixture is concentrated under reduced pressure and the residue is treated with aqueous solution of sodium bicarbonate to adjust the pH to 8-9. It is again concentrated under reduced pressure and the residue is treated with dichloromethane. After drying over sodium sulfate solvent is removed to get the crude residue which is purified by column chromatography (silica gel 230-400 mesh, methanol:dichloromethane:ammonium hydroxide 14:85:1) to get 4-methylpiperidine-4-carboxylic acid ethyl ester.
Quantity
12.5 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of Example 532B (2.1 g, 8.0 mmol) in 4M HCl in dioxane (10 mL) at room temperature was stirred for 3 hours and concentrated to provide the desired product. MS (DCI) mne 171 (M+H)+.
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
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solvent
Reaction Step One
Quantity
10 mL
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solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

4-Methyl-4-ethoxycarbonyl-piperidine was prepared by alkylation of 1-(benzyloxycarbonyl)-4-ethoxycarbonyl-piperidine (J.Med.Chem 1994, 37, p 368)-2.6 g (10 mmol) 1. in 25 ml dry THF at -70° C., under argon, treated with 7 ml lithium di-isopropylamide solution (2M). Stirred 1.5 hours then a solution of 1.5 equivalents of alkyl halide in 5 ml of THF added dropwise. Reaction allowed to warm to ambient temperature over several hours, diluted with ethyl acetate and water. Aqueous layer extracted twice with ethyl acetate, organic solution washed with brine and dried. Evaporated to give the liquid product.
Quantity
10 mmol
Type
reactant
Reaction Step One
[Compound]
Name
alkyl halide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
7 mL
Type
reactant
Reaction Step Three
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Quantity
25 mL
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solvent
Reaction Step Three
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0 (± 1) mol
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solvent
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0 (± 1) mol
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solvent
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